molecular formula C15H16N2 B8709052 3,3-Dimethyl-6-(pyridin-4-yl)indoline

3,3-Dimethyl-6-(pyridin-4-yl)indoline

Cat. No.: B8709052
M. Wt: 224.30 g/mol
InChI Key: XJNIGJGAMFEQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-6-(pyridin-4-yl)indoline is a heterocyclic compound featuring an indoline core substituted with a pyridin-4-yl group at the 6-position and two methyl groups at the 3-position. The indoline scaffold (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) is widely studied due to its versatility in medicinal chemistry and materials science.

Synthetic routes for related compounds involve coupling reactions, as demonstrated in the preparation of 1-(pyridin-4-yl)indoline (37) via amination of 3-bromopyridine using KOH and 18-crown-6 in DMAc . Derivatives such as (+)-6h and (-)-6h, which feature pyridin-3-yl and benzamide groups, highlight the structural adaptability of the indoline core for drug discovery .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

3,3-dimethyl-6-pyridin-4-yl-1,2-dihydroindole

InChI

InChI=1S/C15H16N2/c1-15(2)10-17-14-9-12(3-4-13(14)15)11-5-7-16-8-6-11/h3-9,17H,10H2,1-2H3

InChI Key

XJNIGJGAMFEQJA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)C3=CC=NC=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of indoline derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Key Functional Groups Biological/Chemical Relevance
3,3-Dimethyl-6-(pyridin-4-yl)indoline 3,3-dimethyl, 6-pyridin-4-yl Pyridine, dimethyl Potential anticancer activity
5-O-Methylsulfonyl seco-CI (2) C5-O-methylsulfonyl, indole-indoline hybrid Sulfonyl, cyclopropyl linkage Cytotoxicity (IC₅₀ ≈ doxorubicin)
5′-Bromo-6-nitro-spiropyran (SP54) 5′-bromo, 6-nitro, spiropyran core Bromo, nitro High reactivity for substitutions
5-(3,5-Dimethylisoxazol-4-yl)indoline-2-one Isoxazolyl, 2-ketoindoline Isoxazole, ketone BET bromodomain inhibition
6-Amino-3,3-dimethylindolin-2-one 3,3-dimethyl, 6-amino, 2-ketoindoline Amino, ketone Structural similarity (0.93)

Chemical Reactivity

  • Electrophilic Substitution :
    • Bromination and nitration of spiropyrans (e.g., SP54) occur preferentially at the 5′-position of the indoline ring, driven by electron-donating/withdrawing groups . In contrast, the 3,3-dimethyl groups in the target compound likely hinder such reactions, favoring stability.
  • Catalytic Transformations :
    • Indoline analogs without bulky substituents (e.g., indoline itself) are oxidized to indole and indigo by dioxygenases, but steric effects from dimethyl groups in this compound may limit such transformations .

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